4-{[(2-fluorophenyl)sulfonyl]amino}-N-(propan-2-yl)benzamide
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Overview
Description
4-(2-Fluorobenzenesulfonamido)-N-(propan-2-yl)benzamide is an organic compound that belongs to the class of sulfonamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Fluorobenzenesulfonamido)-N-(propan-2-yl)benzamide typically involves multiple steps, starting with the preparation of the fluorobenzene sulfonamide intermediate. This intermediate is then reacted with an appropriate benzamide derivative under specific conditions to yield the final product. Common reagents used in these reactions include sulfonyl chlorides, amines, and various catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
4-(2-Fluorobenzenesulfonamido)-N-(propan-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom, to form different substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amine derivatives.
Substitution: Substituted benzamides or sulfonamides.
Scientific Research Applications
4-(2-Fluorobenzenesulfonamido)-N-(propan-2-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(2-Fluorobenzenesulfonamido)-N-(propan-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including inhibition of cell proliferation or modulation of immune responses.
Comparison with Similar Compounds
Similar Compounds
4-Fluorobenzoic acid: A simpler fluorinated benzoic acid derivative.
Sulfanilamide: A basic sulfonamide with antimicrobial properties.
N-(2-Fluorophenyl)benzamide: A related benzamide derivative with a fluorine atom on the phenyl ring.
Uniqueness
4-(2-Fluorobenzenesulfonamido)-N-(propan-2-yl)benzamide is unique due to the combination of the fluorobenzene sulfonamide and benzamide groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C16H17FN2O3S |
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Molecular Weight |
336.4 g/mol |
IUPAC Name |
4-[(2-fluorophenyl)sulfonylamino]-N-propan-2-ylbenzamide |
InChI |
InChI=1S/C16H17FN2O3S/c1-11(2)18-16(20)12-7-9-13(10-8-12)19-23(21,22)15-6-4-3-5-14(15)17/h3-11,19H,1-2H3,(H,18,20) |
InChI Key |
CZHQINVXCGMFFA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC=C2F |
Origin of Product |
United States |
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